molecular formula C12H17NO3S3 B2689997 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide CAS No. 2415523-68-9

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide

Cat. No. B2689997
CAS RN: 2415523-68-9
M. Wt: 319.45
InChI Key: HLHBVANAYFZQMP-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide, also known as DTBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in inflammation and tumor growth. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to have anti-inflammatory effects in animal models, reducing the production of inflammatory cytokines and prostaglandins. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to have anti-microbial effects against MRSA. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to have antioxidant properties, reducing oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes. However, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide, including further studies on its mechanism of action and potential therapeutic applications. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide could be further studied for its potential as a treatment for inflammatory diseases, cancer, and bacterial infections. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide could be modified to increase its specificity for certain enzymes or to reduce its potential toxicity. Further studies could also investigate the potential of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide as a drug delivery system for other therapeutic compounds.

Synthesis Methods

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been synthesized using several methods, including the reaction of 6-mercaptohexan-1-ol with 4-chlorobenzenesulfonyl chloride, followed by the reaction with sodium hydroxide. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-mercapto-1,4-dithiepan, followed by the reaction with sodium hydroxide. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has also been synthesized using a one-pot reaction of 4-chlorobenzenesulfonyl chloride, 6-mercapto-1,4-dithiepan, and potassium carbonate in dimethylformamide.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects in animal models. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been studied for its potential as a treatment for bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S3/c14-12(9-17-6-7-18-10-12)8-13-19(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBVANAYFZQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide

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